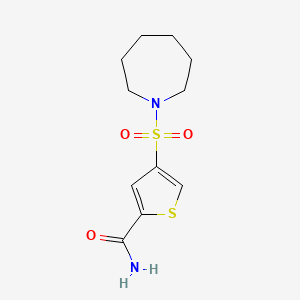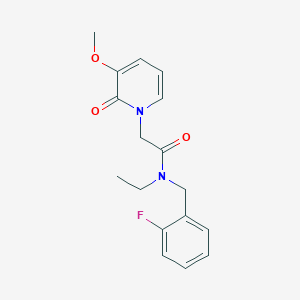![molecular formula C16H20N2O B5512323 2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE](/img/structure/B5512323.png)
2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE is a heterocyclic compound that contains both quinoline and piperidine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, contributes to its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions. For example, the reaction of 2-methyl-3-chloromethylquinoline with piperidine under basic conditions can yield the desired product.
Final Cyclization: The final step involves cyclization to form the dihydroquinolinone structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroquinolinone to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and piperidine derivatives.
Applications De Recherche Scientifique
2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s derivatives are explored for their potential use in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with neurotransmitter receptors, while the quinoline core can intercalate with DNA, leading to potential anticancer activity. The compound may also inhibit certain enzymes, contributing to its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are used as antimalarial agents.
Piperidine Derivatives: Compounds like piperidine itself and its derivatives, which are used in various pharmaceuticals.
Uniqueness
2-METHYL-3-[(PIPERIDIN-1-YL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE is unique due to its combined quinoline and piperidine structure, which imparts a distinct set of biological activities. This dual functionality makes it a versatile compound for drug development and other applications.
Propriétés
IUPAC Name |
2-methyl-3-(piperidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-14(11-18-9-5-2-6-10-18)16(19)13-7-3-4-8-15(13)17-12/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTAAEZHPPFTSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2N1)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-fluoro-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512241.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5512250.png)

![N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5512269.png)

![N-{[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]carbamoyl}-4-methylbenzenesulfonamide](/img/structure/B5512274.png)
![(3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(phenyl)methanone](/img/structure/B5512282.png)
![4-(2-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)morpholine](/img/structure/B5512284.png)
![2-{1-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5512290.png)

![N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B5512299.png)
![(3aS,6aS)-1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-b]pyrrole](/img/structure/B5512310.png)
![1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone](/img/structure/B5512317.png)
![5-(dimethylamino)-2-{2-[(4aS*,8aR*)-octahydroisoquinolin-2(1H)-yl]-2-oxoethyl}pyridazin-3(2H)-one](/img/structure/B5512321.png)
